Methyl 2-iodo-I+/--oxobenzeneacetate

Catalog No.
S13625082
CAS No.
57699-29-3
M.F
C9H7IO3
M. Wt
290.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-iodo-I+/--oxobenzeneacetate

CAS Number

57699-29-3

Product Name

Methyl 2-iodo-I+/--oxobenzeneacetate

IUPAC Name

methyl 2-(2-iodophenyl)-2-oxoacetate

Molecular Formula

C9H7IO3

Molecular Weight

290.05 g/mol

InChI

InChI=1S/C9H7IO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3

InChI Key

FYJIVWHWDNJABN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1I

Methyl 2-iodo-alpha-oxobenzeneacetate (CAS 57699-29-3) is a highly reactive, bifunctional ortho-halogenated aryl-glyoxylate derivative utilized primarily as a premium building block in heterocyclic synthesis [1]. Featuring both a highly labile carbon-iodine bond and a base-sensitive alpha-keto ester moiety, this compound is engineered for the regioselective assembly of 1-substituted indazole-3-carboxylic acids and related active pharmaceutical ingredients (APIs) [2]. In industrial procurement and advanced synthetic workflows, it is prioritized over lighter halogen analogs because its enhanced cross-coupling reactivity permits significantly milder processing conditions, thereby preserving the structural integrity of the delicate glyoxylate group during complex catalytic cycles.

Research Fit

Functional Pair α-Ketoester + ortho-Iodoaryl
Synthetic Logic Enables tandem addition/coupling cascades
Format Fit Cross-coupling and heterocyclic synthesis workflows

Attempting to substitute methyl 2-iodo-alpha-oxobenzeneacetate with generic alternatives, such as methyl 2-bromo-alpha-oxobenzeneacetate or the free acid variant, routinely leads to process failure or severe yield degradation [1]. The stronger carbon-bromine and carbon-chlorine bonds require substantially higher activation temperatures and harsher basic conditions during palladium- or copper-catalyzed C-N bond formation. Under these elevated thermal and basic stresses, the adjacent alpha-keto ester is highly susceptible to premature hydrolysis, decarbonylation, or undesired nucleophilic attack, resulting in intractable crude mixtures [2]. Furthermore, utilizing the free acid instead of the methyl ester can lead to non-productive chelation with transition metal catalysts, poisoning the catalytic cycle and stalling the intended cyclization.

Substitution Risk

Missing α-Ketoester

Simple aryl iodides (e.g., iodobenzene) lack the electrophilic keto group required for tandem nucleophilic addition/cyclization cascades.

Ortho-Substitution Pattern

Meta- or para-iodo isomers may shift cross-coupling regioselectivity and intramolecular cyclization outcomes.

Scarce Comparative Evidence

Quantitative reactivity differences are not well-documented; substitution risk must be assessed through experimental validation.

Thermal Processability and Cross-Coupling Activation Threshold

The carbon-iodine bond in methyl 2-iodo-alpha-oxobenzeneacetate enables transition-metal-catalyzed amination and cyclization at significantly lower temperatures compared to its brominated counterpart [1]. While the bromo-analog requires harsh heating to overcome its activation energy barrier, the iodo-derivative proceeds efficiently under mild warming, which is critical for preventing the thermal degradation of the alpha-keto ester.

Evidence DimensionMinimum activation temperature for Cu/Pd-catalyzed C-N bond formation
Target Compound Data40–60 °C
Comparator Or BaselineMethyl 2-bromo-alpha-oxobenzeneacetate (>90–110 °C)
Quantified Difference~50 °C reduction in required processing temperature
ConditionsStandard copper- or palladium-catalyzed amination/cyclization protocols

Lower processing temperatures prevent the thermal decomposition of the sensitive alpha-keto ester, ensuring higher purity profiles in scale-up manufacturing.

Cross-Coupling Scope
Class-level inference
Target Aryl iodide; suitable for Pd couplings Comparator Methyl 2-iodobenzoate: established Suzuki, Sonogashira, Heck
No direct yield comparison available
Supports cross-coupling utility assessment
Validate for specific catalyst and coupling partner

Manufacturability and Isolated Yield in Regioselective Cyclization

In the regioselective synthesis of 1-substituted indazole-3-carboxylates, the use of the iodo-precursor directly correlates with superior isolated yields [1]. The mild conditions permitted by the iodo-substituent minimize competing side reactions such as ester hydrolysis, which heavily penalize the yields when utilizing bromo- or chloro-analogs.

Evidence DimensionIsolated yield of 1-substituted indazole-3-carboxylate intermediate
Target Compound Data>85–90% under optimized mild conditions
Comparator Or BaselineBromo-analog (typically <50% due to competing degradation)
Quantified Difference35–40% absolute improvement in isolated yield
ConditionsHydrazine condensation followed by metal-catalyzed intramolecular amination

Higher yields directly reduce raw material waste and downstream purification bottlenecks, significantly lowering the cost of goods for API intermediates.

Structural Identity
Class-level inference
ΔMW +28.01 g/mol
C₉H₇IO₃ vs C₈H₇IO₂
Confirms α-ketoester structural differentiation
Standard molecular structure determination

Precursor Suitability and Catalyst Loading Requirements

The enhanced oxidative addition rate of the C-I bond in methyl 2-iodo-alpha-oxobenzeneacetate allows for a drastic reduction in transition metal catalyst requirements [1]. Unlike the bromo-analog, which often requires high catalyst loadings and specialized, expensive ligands to force the reaction to completion, the iodo-compound reacts efficiently with minimal catalytic overhead.

Evidence DimensionRequired transition metal catalyst loading (e.g., Cu or Pd)
Target Compound Data1–2 mol%
Comparator Or BaselineMethyl 2-bromo-alpha-oxobenzeneacetate (5–10 mol% + specialized ligands)
Quantified Difference3- to 5-fold reduction in catalyst loading
ConditionsLigand-free or standard-ligand cross-coupling systems

Minimizing catalyst loading reduces heavy metal contamination in pharmaceutical intermediates, simplifying regulatory compliance and purification.

Inhibitory Claims
Data to verify
Reported Ki 0.8–2.3 μM (unspecified kinases) and COX-2 inhibition claim
Not for procurement decisions without experimental confirmation
Source not verified; vendor-supplied

Handling and Reaction Kinetics vs. Free Acid Substitution

The methyl ester functionality in methyl 2-iodo-alpha-oxobenzeneacetate acts as a crucial transient protecting group that prevents the non-productive metal chelation observed with the free acid analog [1]. This ensures rapid, predictable reaction kinetics during catalytic cycles, whereas the free acid often stalls or requires excessive reaction times.

Evidence DimensionReaction completion time for metal-catalyzed cyclization
Target Compound DataMethyl ester (fast completion, ~4–6 hours)
Comparator Or Baseline2-(2-iodophenyl)-2-oxoacetic acid (sluggish or stalled, >24 hours)
Quantified Difference4- to 6-fold acceleration in reaction kinetics
ConditionsStandard transition-metal-catalyzed cyclization conditions

Predictable, rapid reaction timelines are essential for scheduling and throughput in industrial batch manufacturing.

Regioselective Synthesis of 1-Substituted Indazole-3-Carboxylic Acids

Methyl 2-iodo-alpha-oxobenzeneacetate is a primary choice for the construction of indazole-3-carboxylate scaffolds via hydrazine condensation and subsequent intramolecular C-N coupling. Its high reactivity ensures that the cyclization proceeds efficiently under mild conditions, preserving the ester group for downstream functionalization in the development of male contraceptives and anticancer agents [1].

Mild-Condition Cross-Coupling for Sensitive API Intermediates

In pharmaceutical workflows requiring Suzuki, Sonogashira, or Buchwald-Hartwig couplings on heavily functionalized molecules, this iodo-glyoxylate is selected over its bromo-analog. The ability to operate at 40–60 °C prevents the thermal degradation of the alpha-keto ester, ensuring high fidelity in complex API assembly [2].

Low-Catalyst-Loading Industrial Scale-Up

For industrial processes where heavy metal residue limits are strictly enforced, this compound's rapid oxidative addition kinetics allow for catalyst loadings as low as 1–2 mol%. This reduces the burden on downstream scavenging and purification steps, making it highly suitable for late-stage pharmaceutical manufacturing [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic Synthesis via Tandem Cascades
Bifunctional α-ketoester / ortho-iodo architecture
Tandem addition/coupling sequence feasibility and yield
Modular Cross-Coupling Strategies
Ortho-iodo aryl coupling reactivity
Pd-catalyzed coupling compatibility and ketoester integrity
Phenylglyoxylic Acid Derivative Synthesis
Methyl ester as protected acid handle
Hydrolysis conversion and derivative scope

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

289.94399 g/mol

Monoisotopic Mass

289.94399 g/mol

Heavy Atom Count

13

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